molecular formula C19H19N3O3S B2755592 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate CAS No. 878084-17-4

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate

Cat. No.: B2755592
CAS No.: 878084-17-4
M. Wt: 369.44
InChI Key: GFDWYKPQOWBCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, and it features key functional groups including a cyano group, an amino group, and an enol ester moiety. These structural components are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC23H24N2O4
Molecular Weight392.455 g/mol
PurityTypically ≥ 95%

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds containing the benzothiazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Activity : A study reported that derivatives of benzothiazoles showed moderate to potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus when tested at concentrations around 50 mg/ml, with standard antibiotics as controls .
  • Antifungal Activity : The compound also displays antifungal properties against Candida albicans, further establishing its therapeutic potential in treating infections caused by fungi .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of the amino group may facilitate binding to specific receptors or enzymes, enhancing its efficacy. Additionally, the ester moiety increases lipophilicity, which is essential for membrane permeability and subsequent cellular uptake.

Study 1: Antimicrobial Efficacy

In a comparative study of various benzothiazole derivatives, This compound was tested alongside other compounds. It demonstrated superior activity against Bacillus subtilis and Mycobacterium tuberculosis, indicating its potential as a lead compound in drug development for infectious diseases .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of substituents on the benzothiazole ring in modulating antimicrobial activity. Variations in electron-withdrawing and electron-donating groups significantly influenced the potency against microbial strains. The incorporation of cyano and amino groups was particularly noted to enhance activity .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-13-19(10-4-1-5-11-19)22-16(23)12-25-18(24)9-8-17-21-14-6-2-3-7-15(14)26-17/h2-3,6-9H,1,4-5,10-12H2,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDWYKPQOWBCLH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.